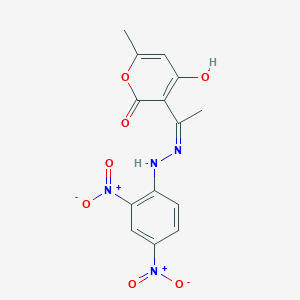

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions that start with key intermediates like ethyl acetoacetate or hydrazine hydrate, undergoing condensation reactions. For instance, the synthesis of (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one involved the diazotization of 3,4-difluoroaniline followed by treatment with ethyl acetoacetate, highlighting the synthetic strategy that may be applicable to our compound of interest (Mohan et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing dinitrophenylhydrazono groups has been studied through various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized in detail, providing insights into the structural features that are likely shared with our compound of interest (Singh et al., 2013).

Chemical Reactions and Properties

The reactivity of hydrazono compounds is characterized by their interactions with various reagents, leading to the formation of diverse derivatives. The reactions typically involve nucleophilic addition or substitution mechanisms, depending on the nature of the substituents and reaction conditions. The synthesis and reactivity of 4-hydroxy-6-methyl-3-(5-phenyl-2E,4E-pentadien-1-oyl)-2H-pyran-2-one with amines suggest a similar pattern of chemical behavior for our target compound (Ait‐Baziz et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be inferred from related structures. For instance, the crystallographic analysis of ethyl 3‐methyl‐1‐(2,4‐dinitrophenyl)‐1H‐pyrazole‐4‐carboxylate provided valuable information on intermolecular interactions and molecular packing, which are crucial for understanding the physical properties of similar compounds (Etti et al., 2003).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are essential for understanding the behavior of these compounds in different environments. Studies on compounds like ethyl-4-{[(2,4-dinitrophenyl)-hydrazono]-ethyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate provide a foundation for predicting the chemical properties of our compound of interest, focusing on reactivity patterns and stability under various conditions (Singh et al., 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : A novel and environmentally friendly synthesis method for derivatives of (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one was developed using ultrasound-mediated condensation, which offers advantages like simple work-up, shorter reaction times, and higher yields (Wang et al., 2011).

- Characterization and Properties : Compounds related to this chemical have been characterized using various techniques like FTIR, 1H-NMR, 13C-NMR, and LCMS. They showed anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).

Antimicrobial and Anticancer Activity

- Antimicrobial Activity : Synthesized derivatives have demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in combating microbial infections (Patel et al., 2011).

- Anticancer Potential : Certain derivatives have shown broad anticancer activity, particularly against leukemia and colon cancer cell lines. This indicates the potential for developing novel anticancer therapies (Hassan et al., 2020).

Application in Corrosion Inhibition

- Corrosion Inhibition : Pyran-2-one derivatives, closely related to the compound , have shown effective corrosion inhibition performance on mild steel in acidic mediums. These compounds act as mixed-type inhibitors, suggesting their use in protecting metals against corrosion (El Hattak et al., 2021).

Catalysis and Green Chemistry

- Catalysis : ZnO nanoparticles were used as a highly efficient catalyst for synthesizing derivatives of 4-hydroxy-2H-pyran-2-one, suggesting that such compounds can be involved in green chemistry and catalysis processes (Hossaini et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

3-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O7/c1-7-5-12(19)13(14(20)25-7)8(2)15-16-10-4-3-9(17(21)22)6-11(10)18(23)24/h3-6,16,19H,1-2H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDNIFADMKUMSG-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)